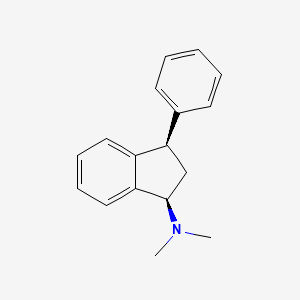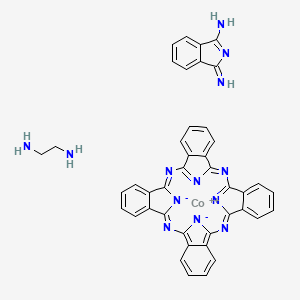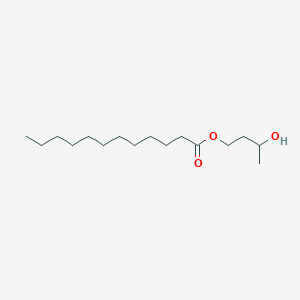
3-Hydroxybutyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutyl dodecanoate is an ester compound formed from the reaction between 3-hydroxybutanol and dodecanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutyl dodecanoate typically involves the esterification of 3-hydroxybutanol with dodecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxybutyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of dodecanoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and dodecanoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid derivatives.
Reduction: 3-Hydroxybutanol and dodecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxybutyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme-catalyzed reactions.
Industry: this compound is used in the production of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism by which 3-hydroxybutyl dodecanoate exerts its effects depends on the specific application. In enzymatic reactions, the compound can act as a substrate for esterases and lipases, leading to the formation of 3-hydroxybutanol and dodecanoic acid. These products can then participate in various metabolic pathways, influencing lipid metabolism and energy production.
Comparación Con Compuestos Similares
3-Hydroxybutyrate: A metabolite involved in energy production and lipid metabolism.
Dodecanoic Acid: A fatty acid used in the synthesis of esters and other derivatives.
3-Hydroxybutyl Acetate: An ester with similar properties but different chain length.
Uniqueness: 3-Hydroxybutyl dodecanoate is unique due to its specific combination of a hydroxyl group and a long-chain fatty acid. This structure allows it to participate in a variety of chemical reactions and makes it suitable for applications in diverse fields such as chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
89457-37-4 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
3-hydroxybutyl dodecanoate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(18)19-14-13-15(2)17/h15,17H,3-14H2,1-2H3 |
Clave InChI |
PHCYISGOPYDYGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


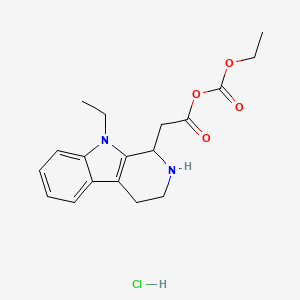
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
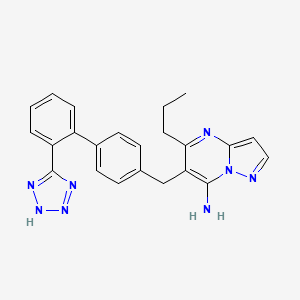
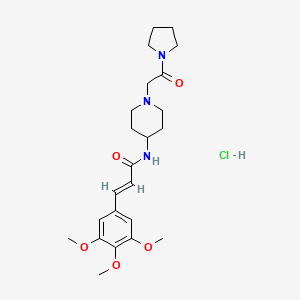
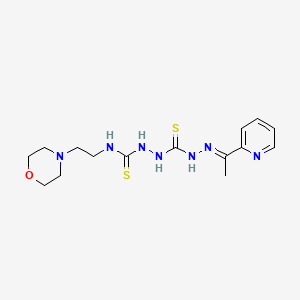
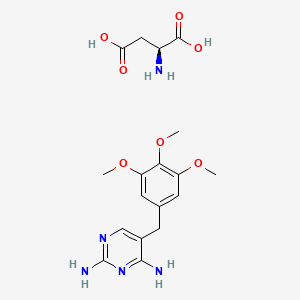
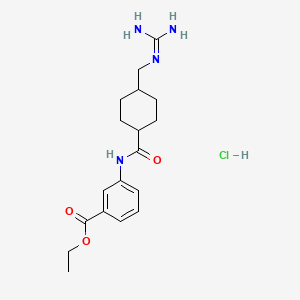
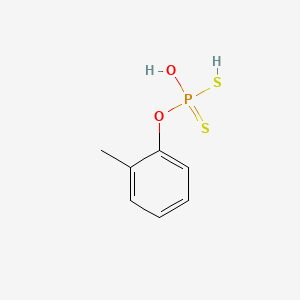
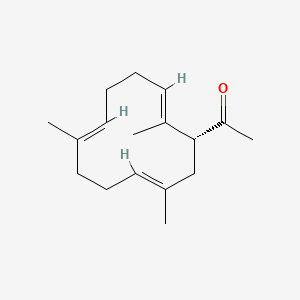
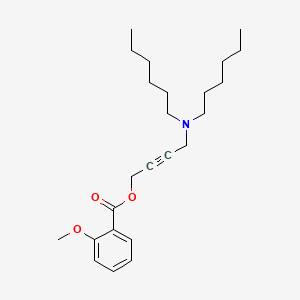
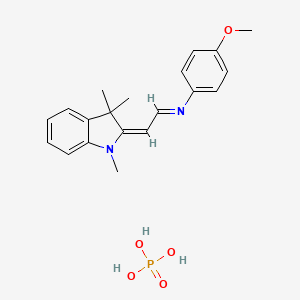
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
